N1-(2,4-difluorophenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide
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Description
N1-(2,4-difluorophenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide is a compound that likely exhibits interesting chemical and physical properties due to the presence of various functional groups such as difluorophenyl, hydroxypropyl, and pyrrole. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on pyrrole derivatives and diaryloxalamides.
Synthesis Analysis
The synthesis of pyrrole derivatives has been explored in the context of gold-catalyzed N,O-functionalization of 1,4-diyn-3-ols with N-hydroxyanilines, which could potentially be applied to the synthesis of N1-(2,4-difluorophenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide . The mechanism involves the formation of α-oxo gold carbenes, which could be a key step in constructing the pyrrole core of the compound .
Molecular Structure Analysis
The molecular structure of N1-(2,4-difluorophenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide would likely be influenced by aryl–perfluoroaryl stacking interactions and hydrogen bonding, as observed in the structures of N,N′-diaryloxalamides . These interactions are crucial in determining the conformation and, consequently, the reactivity and properties of the molecule.
Chemical Reactions Analysis
Pyrrole derivatives, similar to the one in the target compound, have been shown to undergo deprotonation signaled by a color change when interacting with specific anions like fluoride . This suggests that N1-(2,4-difluorophenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide may also exhibit anion binding properties and could potentially be used as a sensor or in anion recognition systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the difluorophenyl and pyrrole groups. The difluorophenyl group could impart increased stability and electronic properties that affect the compound's reactivity. The pyrrole moiety, with its electron-rich nature, could contribute to the compound's potential biological activity, as pyrrole derivatives are often investigated for their pharmacological properties .
Scientific Research Applications
Synthesis and Chemical Interactions
A novel synthetic approach involving N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be related to the compound , highlights the versatility of oxalamides in chemical synthesis. The methodology provides a new formula for anthranilic acid derivatives and oxalamides, showcasing their potential in creating a variety of chemical structures (Mamedov et al., 2016).
Molecular Structure and Supramolecular Assemblies
The study of N,N'-diaryloxalamides and their interactions with pentafluorophenol (pfp) reveals the significance of aryl–perfluoroaryl stacking interactions, hydrogen bonding, and steric effects in supramolecular chemistry. These findings could provide insights into the potential applications of similar compounds in designing new materials or understanding molecular assembly processes (Piotrkowska et al., 2007).
Anticancer Properties
Organotin(IV) complexes, potentially related to the chemical functionalities present in the compound of interest, have been explored for their anticancer properties. Amino acetate functionalized Schiff base organotin(IV) complexes were found to possess significant cytotoxicity against various human tumor cell lines, indicating the potential of oxalamide derivatives in cancer therapy (Basu Baul et al., 2009).
Enzyme Inhibition
Compounds with structural similarities to N1-(2,4-difluorophenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide have been investigated for their role as enzyme inhibitors. For instance, synthetic histone deacetylase inhibitors based on the pyrrole structural motif have shown promising biological activity, suggesting potential therapeutic applications (Ragno et al., 2004).
Fluorescence Enhancement and NO Reactivity
The reactivity of certain compounds with nitric oxide (NO) leading to fluorescence enhancement has been studied, providing a foundation for the development of NO-specific probes. Such research indicates the utility of oxalamide derivatives in creating sensitive and selective sensors for biological and environmental monitoring (McQuade et al., 2010).
properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3/c1-21-8-2-3-13(21)14(22)6-7-19-15(23)16(24)20-12-5-4-10(17)9-11(12)18/h2-5,8-9,14,22H,6-7H2,1H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIWQSKGNWQSPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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